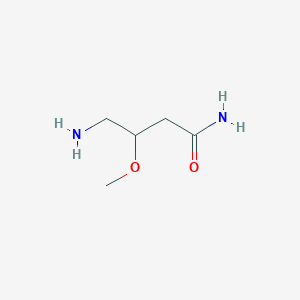

4-Amino-3-methoxybutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4-amino-3-methoxybutanamide |

InChI |

InChI=1S/C5H12N2O2/c1-9-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |

InChI Key |

AEBUFXQFNREKLG-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC(=O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 3 Methoxybutanamide

Retrosynthetic Analysis for the Construction of the 4-Amino-3-methoxybutanamide Framework

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. tandfonline.comamazonaws.comyoutube.com For this compound, the analysis begins by identifying the most logical disconnections based on reliable chemical reactions.

The primary amide functional group is a logical starting point for disconnection, as amide bond formation is a robust and well-established transformation. amazonaws.comluxembourg-bio.com This leads to the precursor, 4-amino-3-methoxybutanoic acid (A) , and ammonia (B1221849).

Further disconnection of the precursor (A) can proceed via two main routes, targeting the C3-C4 and C2-C3 bonds.

Route 1: C-N and C-O bond disconnections. Disconnecting the C4-N bond via a functional group interconversion (FGI) suggests a precursor with a hydroxyl group, such as 4-bromo-3-methoxybutanoic acid (B) . This strategy is analogous to syntheses of similar gamma-amino acids where an amino group is introduced by nucleophilic substitution of a halide. nih.gov The methoxy (B1213986) group at C3 could be derived from a corresponding hydroxy precursor, 4-bromo-3-hydroxybutanoic acid (C) , via methylation.

Route 2: C-C bond disconnection. A disconnection between C2 and C3 suggests an aldol-type reaction. This would involve a two-carbon nucleophilic synthon, such as an enolate of a protected glycine (B1666218), and a two-carbon electrophile, like methoxyacetaldehyde. This approach is common in amino acid synthesis. google.com

A visual representation of a plausible retrosynthetic analysis is shown below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis provides a logical roadmap, breaking down the complex target into simpler, more accessible precursors.

Direct Synthesis Approaches to this compound

The forward synthesis of this compound can be achieved by systematically installing the required functional groups onto a four-carbon chain.

Methoxy Group Incorporation Methods

The methoxy group at the C3 position can be introduced through several routes:

Methylation of a Hydroxyl Group : A common and effective strategy involves the methylation of a corresponding β-hydroxy acid precursor, such as 4-amino-3-hydroxybutanoic acid (GABOB). nih.gov The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) and then treated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the ether linkage. Protection of the amino and carboxyl groups would be necessary prior to this step.

Conjugate Addition to an α,β-Unsaturated System : A methoxide (B1231860) nucleophile could be added to an α,β-unsaturated carbonyl compound in a Michael (1,4-conjugate) addition. For example, reaction of sodium methoxide with a derivative of itaconic acid could potentially install the methoxy group at the desired position, although controlling regioselectivity could be challenging.

Amide Bond Formation Strategies

The final step in the synthesis is the formation of the primary amide from the carboxylic acid precursor, 4-amino-3-methoxybutanoic acid. While the direct reaction of a carboxylic acid and ammonia requires high temperatures, a variety of coupling reagents can facilitate this transformation under mild conditions. luxembourg-bio.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. luxembourg-bio.comnih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.comfishersci.co.uk Phosphonium salts (e.g., BOP reagent) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective. luxembourg-bio.comfishersci.co.uk The general procedure involves activating the carboxylic acid with the coupling reagent and then adding ammonia to form the amide bond. fishersci.co.uk

| Coupling Reagent | Additive (if common) | Typical Solvent | General Conditions | Byproduct Characteristics |

| EDC (Water-soluble) | HOBt or HOAt | DMF, DCM | Room temp, 30-60 min | Water-soluble urea (B33335), easily removed |

| DCC | HOBt | DCM, THF | 0°C to RT, 1-6h | Insoluble DCU, removed by filtration |

| HATU | (None required) | DMF | Room temp, 30-60 min | Water-soluble |

| HBTU | DIEA (base) | DMF | RT to reflux, 1-3h | Water-soluble |

This table presents a summary of common amide coupling conditions. Optimal conditions may vary based on the specific substrate.

Stereoselective Synthesis of Enantiopure this compound

Producing an enantiomerically pure form of this compound, which has a stereocenter at the C3 position, requires a stereoselective synthetic approach.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sundarbanmahavidyalaya.in After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. sundarbanmahavidyalaya.in

A plausible strategy for the stereoselective synthesis of this compound would involve an Evans oxazolidinone auxiliary. google.com

Acylation : The chiral auxiliary is first acylated with a suitable carboxylic acid, for example, 3-butenoyl chloride, to form an N-acyl oxazolidinone.

Stereoselective Reaction : The key stereocenter at C3 could be installed via a stereoselective reaction. For instance, a diastereoselective aminohydroxylation of the double bond could install both the amino and hydroxyl groups in a controlled manner. Subsequent methylation of the hydroxyl group would yield the desired 3-methoxy configuration. Alternatively, a stereoselective conjugate addition of a methoxide source to the α,β-unsaturated system, directed by the chiral auxiliary, could set the stereocenter.

Cleavage : The final step involves the cleavage of the auxiliary from the functionalized butanoyl chain. This is typically achieved by hydrolysis or aminolysis (using ammonia in this case), which would directly yield the desired enantiopure this compound.

The use of α-methylbenzylamine as a chiral auxiliary has also been effective in guiding asymmetric aza-Michael reactions to synthesize chiral N-heterocycles, demonstrating a powerful method for controlling stereochemistry in C-N bond formation. beilstein-journals.org This principle could be adapted to the synthesis of the target molecule.

Asymmetric Catalysis in C-C and C-N Bond Formation

The stereoselective synthesis of this compound hinges on the precise control of its chiral center at the C-3 position. Asymmetric catalysis offers a powerful tool for establishing this stereochemistry through the enantioselective formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

One prominent strategy involves the asymmetric alkylation of enolates derived from glycine equivalents, where a chiral phase-transfer catalyst can direct the approach of an electrophile. For the synthesis of the this compound backbone, this could involve the reaction of a glycine imine with a suitable three-carbon electrophile under the influence of a chiral catalyst.

Another powerful approach is the catalytic asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. This method allows for the direct installation of the amino group at the β-position, establishing the crucial C-N bond in a stereocontrolled manner. The use of chiral metal complexes, such as those based on copper, palladium, or iridium, can facilitate this transformation with high enantioselectivity. nih.govmdpi.com For instance, the conjugate addition of a protected amine to an appropriate α,β-unsaturated ester, followed by subsequent functional group manipulations, can lead to the desired this compound precursor.

Furthermore, asymmetric hydrogenation of a suitable enamine precursor represents a viable route. This would involve the synthesis of an unsaturated intermediate, which is then hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to introduce the stereocenter.

A summary of potential catalytic systems for the asymmetric synthesis of key intermediates for this compound is presented in the table below.

| Catalytic System | Bond Formed | Key Transformation | Potential Advantages |

| Chiral Phase-Transfer Catalysts | C-C | Asymmetric alkylation of a glycine enolate | Use of readily available starting materials. |

| Chiral Copper-Phosphine Complexes | C-N | Asymmetric conjugate addition of an amine | High enantioselectivity and functional group tolerance. nih.gov |

| Chiral Rhodium/Ruthenium-Diphosphine Complexes | C-H | Asymmetric hydrogenation of an enamine | High turnover numbers and enantioselectivities. |

| Chiral BINOL-derived Aldehyde Catalysts | C-C | Asymmetric Mannich reaction | Organocatalytic approach, avoiding metal contamination. frontiersin.org |

Enzymatic and Biocatalytic Synthesis Routes

The demand for greener and more selective chemical processes has propelled the use of enzymes in organic synthesis. Biocatalytic methods offer mild reaction conditions, high enantioselectivity, and reduced environmental impact, making them attractive for the production of this compound. mdpi.com

One of the most promising enzymatic approaches is the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of a ketone precursor, such as methyl 3-methoxy-4-oxobutanoate, to directly introduce the amino group with high stereoselectivity. ucl.ac.uk The choice of the amino donor and the specific transaminase is critical for achieving high conversion and enantiomeric excess. jmb.or.kr

Lipases are another class of enzymes that can be employed for the kinetic resolution of a racemic mixture of this compound or its precursors. For example, a racemic ester of 4-amino-3-methoxybutanoic acid could be selectively hydrolyzed by a lipase, leaving the unreacted enantiomer in high enantiomeric purity. This enantiopure ester can then be converted to the final amide.

Dehydrogenases can also be utilized for the asymmetric reduction of a keto group to a hydroxyl group, which can then be converted to the methoxy group. For instance, a keto ester can be reduced to a hydroxy ester with high enantioselectivity using a specific ketoreductase (KRED). mdpi.com

The following table summarizes potential enzymatic routes for the synthesis of this compound.

| Enzyme Class | Key Transformation | Substrate | Potential Advantages |

| Transaminases (TAs) | Asymmetric amination | Keto-ester or keto-amide | High enantioselectivity, mild conditions. ucl.ac.ukjmb.or.kr |

| Lipases | Kinetic resolution | Racemic ester or amide | High enantiomeric excess of the resolved product. researchgate.net |

| Ketoreductases (KREDs) | Asymmetric reduction | Keto-ester | Access to chiral hydroxy intermediates. mdpi.com |

| Nitrilases | Asymmetric hydrolysis | Dinitrile precursor | Direct conversion of a nitrile to a carboxylic acid. |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is essential for exploring its structure-activity relationships (SAR) in various biological contexts. Modifications can be systematically introduced at the amino moiety, the alkoxy substituent, and the amide functionality.

Modifications at the Amino Moiety

The primary amino group of this compound serves as a versatile handle for a variety of chemical modifications.

N-Alkylation: The amino group can be mono- or di-alkylated through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or through direct alkylation with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This allows for the introduction of a wide range of functional groups.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields the corresponding sulfonamides. google.com.pg

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Variations of the Alkoxy Substituent

The methoxy group at the C-3 position can be replaced with other alkoxy groups to probe the effect of steric bulk and electronics in this region of the molecule. This is typically achieved by using different alkylating agents during the synthesis of the 3-hydroxy precursor. For instance, using ethyl iodide or benzyl (B1604629) bromide instead of methyl iodide would yield the corresponding ethoxy or benzyloxy derivatives. core.ac.uknih.govnih.gov

N-Substituted Amide Derivatives

A diverse library of N-substituted amide derivatives can be generated by varying the amine component in the final amidation step. The synthesis would typically involve the preparation of 4-amino-3-methoxybutanoic acid, followed by coupling with a variety of primary or secondary amines using standard peptide coupling reagents such as EDC/HOBt or HATU. nih.govmolport.com

The table below provides examples of potential N-substituted amide derivatives of this compound.

| Amine Reactant | Resulting N-Substituted Amide Derivative |

| Aniline | 4-Amino-3-methoxy-N-phenylbutanamide |

| Benzylamine | N-Benzyl-4-amino-3-methoxybutanamide |

| Morpholine | 4-(4-Amino-3-methoxybutanoyl)morpholine |

| 3-Methylaniline | 4-Amino-3-methoxy-N-(3-methylphenyl)butanamide nih.gov |

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and product quality.

Key considerations for the process optimization and scale-up of this compound synthesis include:

Catalyst Selection and Loading: For catalytic steps, the choice of catalyst is crucial. An ideal catalyst should be highly active, selective, robust, and preferably recyclable. Optimizing the catalyst loading is essential to minimize costs while maintaining high conversion rates.

Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, their environmental impact, safety profile, and ease of removal and recovery. Green solvents are increasingly preferred.

Reaction Concentration: Running reactions at higher concentrations is generally more economical as it reduces solvent usage and increases reactor throughput. However, this can sometimes lead to issues with solubility, viscosity, and heat transfer.

Purification Strategy: The purification method must be scalable and efficient. Crystallization is often the preferred method for final product isolation on a large scale as it can provide high purity in a single step. Chromatographic purification is generally avoided for large-scale production due to high cost and solvent consumption.

Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is mandatory. This includes evaluating thermal stability, potential for runaway reactions, and toxicity of all substances involved.

Waste Management: The environmental impact of the process can be minimized by reducing waste generation and developing effective waste treatment protocols.

Chemical Reactivity and Mechanistic Studies of 4 Amino 3 Methoxybutanamide

Reactivity of the Amide Functional Group

The amide group is generally the most stable and least reactive of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance stabilization makes the carbonyl carbon less electrophilic and the C-N bond difficult to break. Consequently, reactions involving the amide moiety of 4-Amino-3-methoxybutanamide typically require forcing conditions or specific catalytic activation.

Hydrolysis and Amidation Reactions

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis to yield 4-amino-3-methoxybutanoic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base, and generally requires heat. chemguide.co.uklibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion under acidic conditions) leads to the formation of the corresponding carboxylic acid. youtube.comlibretexts.org

Basic hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgbyjus.com This forms a tetrahedral intermediate from which the amide ion (a very poor leaving group) is expelled. The reaction is driven to completion by the final, irreversible acid-base reaction between the carboxylic acid and the strongly basic amide ion, forming a carboxylate salt and ammonia. chemistrysteps.com

Amidation: While amides are relatively inert, the amide bond in this compound can be exchanged in a process known as transamidation. This reaction involves heating the primary amide with a different amine, often in the presence of a catalyst to overcome the high activation energy. Various catalysts have been developed to facilitate this transformation, including zirconocene dichloride and hydroxylamine hydrochloride. noaa.govnih.govrsc.org These catalysts work by activating the primary amide, making it more susceptible to nucleophilic attack by the incoming amine. noaa.govrsc.org

| Reaction | Reagents and Conditions | Products | Reference |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 4-amino-3-methoxybutanoic acid + NH₄⁺ | chemguide.co.ukucalgary.ca |

| Base-Promoted Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 4-amino-3-methoxybutanoate + NH₃ | libretexts.orgbyjus.com |

| Catalytic Transamidation | R-NH₂, Zirconocene dichloride (catalyst), 80°C | N-substituted this compound + NH₃ | nih.govrsc.orgsemanticscholar.org |

| Metal-Free Transamidation | R-NH₂, Hydroxylamine hydrochloride (catalyst) | N-substituted this compound + NH₃ | noaa.gov |

This table presents typical conditions for reactions of primary amides, as direct experimental data for this compound is not available.

Reduction Pathways

The amide group of this compound can be reduced to a primary amine, converting the butanamide structure into a 1,4-diaminobutane derivative (specifically, 3-methoxybutane-1,4-diamine). This transformation requires a powerful reducing agent, as amides are one of the more difficult carbonyl-containing functional groups to reduce. Sodium borohydride (NaBH₄) is generally not strong enough for this purpose. youtube.com

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The oxygen of the resulting tetrahedral intermediate coordinates to the aluminum, effectively turning the oxygen into a good leaving group. A subsequent elimination step forms a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine product. youtube.com

| Reaction | Reagents and Conditions | Product | Reference |

| Amide Reduction | 1. LiAlH₄, THF or ether 2. H₂O workup | 3-Methoxybutane-1,4-diamine | youtube.comyoutube.com |

This table presents typical conditions for the reduction of primary amides, as direct experimental data for this compound is not available.

Reactivity of the Primary Amine Group

The primary amine in this compound is a nucleophilic and basic center. Its reactivity is characteristic of aliphatic primary amines, participating in a wide range of reactions to form various derivatives.

Nucleophilic Reactions and Derivative Formation

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile. It can readily react with electrophiles to form a variety of substituted products.

N-Alkylation: The amine can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism. While direct alkylation can sometimes lead to overalkylation (formation of secondary and tertiary amines, and even quaternary ammonium salts), selective mono-alkylation can be achieved under controlled conditions or by using alternative methods like reductive amination or iridium-catalyzed N-alkylation with alcohols. researchgate.netrsc.orgnih.gov

N-Acylation: Reaction with acylating agents such as acid chlorides, acid anhydrides, or esters results in the formation of a new amide bond, a process known as N-acylation. researchgate.net This is a very common and efficient reaction for protecting amine groups or for synthesizing more complex amide structures. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl-4-amino-3-methoxybutanamide | rsc.org |

| N-Alkylation (Catalytic) | R-OH (Alcohol), [IrCp*Cl₂]₂ catalyst | N-Alkyl-4-amino-3-methoxybutanamide | researchgate.net |

| N-Acylation | R-COCl (Acyl chloride) or (RCO)₂O (Anhydride), Base | N-Acyl-4-amino-3-methoxybutanamide | researchgate.netwikipedia.org |

This table presents typical nucleophilic reactions of primary amines, as direct experimental data for this compound is not available.

Electrophilic Aromatic Substitution (if applicable for derivatives)

Electrophilic aromatic substitution is a reaction characteristic of aromatic compounds and is therefore not applicable to this compound itself. However, if the primary amine were to be derivatized to include an aromatic ring (for example, through N-arylation), the resulting derivative could undergo electrophilic aromatic substitution. In such a derivative, the amino group would act as a powerful activating, ortho-, para-directing group, assuming it is not protonated under the reaction conditions.

Condensation and Cyclization Reactions

Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones. ias.ac.inacs.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates (loses a molecule of water) to form an imine (also known as a Schiff base). wikipedia.org This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product.

Cyclization Reactions: The structure of this compound, a γ-amino amide, makes it a prime candidate for intramolecular cyclization. Upon hydrolysis of the amide to a carboxylic acid, the resulting γ-amino acid (4-amino-3-methoxybutanoic acid) can undergo an intramolecular condensation between the amine and the newly formed carboxylic acid group to form a five-membered cyclic amide, known as a γ-lactam. wikipedia.org This type of cyclization is often spontaneous or can be promoted by heat. nih.govfrontiersin.org The product would be a substituted 2-pyrrolidinone. The formation of five- and six-membered rings through intramolecular reactions is generally thermodynamically and kinetically favorable.

| Reaction | Reactant | Conditions | Product | Reference |

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid or base catalysis, removal of water | N-(alkylidene)-4-amino-3-methoxybutanamide | wikipedia.orglatech.edu |

| Intramolecular Cyclization | 4-amino-3-methoxybutanoic acid (hydrolysis product) | Heat | 4-methoxy-5-aminomethyl-dihydrofuran-2(3H)-one (a γ-lactam) | wikipedia.orgnih.govchemicalbook.com |

This table presents potential condensation and cyclization reactions based on the functional groups present in this compound and its hydrolysis product.

Reactivity of the Methoxy (B1213986) Ether Linkage

Lacking specific studies on this compound, a discussion on the reactivity of its methoxy ether linkage cannot be provided. Typically, the reactivity of such a linkage would be influenced by factors such as the electronic effects of the neighboring amino and amide groups, as well as the steric environment. Investigations would generally explore its stability under various pH conditions and its susceptibility to cleavage by nucleophilic or electrophilic reagents. However, without experimental or computational data, any such discussion would be purely speculative.

Intramolecular Chemical Transformations and Rearrangements

There is no documented evidence of specific intramolecular chemical transformations or rearrangements for this compound in the available literature. Such transformations, which could potentially include cyclization reactions involving the amino and amide functionalities or rearrangements influenced by the methoxy group, have not been reported.

Reaction Kinetics and Thermodynamic Analysis

A comprehensive analysis of the reaction kinetics and thermodynamics of this compound is not possible due to the absence of relevant research. To provide such an analysis, data from kinetic studies, including reaction rates, activation energies, and frequency factors for its various potential reactions, would be required. Similarly, thermodynamic data such as enthalpy, entropy, and Gibbs free energy changes for its reactions are not available.

Investigation of Reaction Mechanisms and Transition States

Without experimental or computational studies, the reaction mechanisms and transition states for reactions involving this compound cannot be described. Elucidating these aspects would necessitate detailed mechanistic investigations, potentially using techniques like isotopic labeling, computational modeling to map potential energy surfaces, and the characterization of intermediates and transition states. This level of detailed research has not been published for this specific compound.

Advanced Spectroscopic Characterization of 4 Amino 3 Methoxybutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial structural verification of 4-Amino-3-methoxybutanamide. Each spectrum provides unique information that, when combined, allows for a complete assignment of the molecule's core structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the amide protons (-CONH₂), the methoxy (B1213986) protons (-OCH₃), and the protons on the carbon backbone. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen), and spin-spin coupling between adjacent non-equivalent protons provides connectivity information.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals correspond to the carbonyl carbon of the amide group, the two carbons bonded to oxygen and nitrogen, and the methoxy carbon. The chemical shifts are indicative of the carbon atom's hybridization and substitution pattern.

¹⁵N NMR: While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, nitrogen-15 NMR can offer direct insight into the electronic environment of the nitrogen atoms. For this compound, this technique can be used to characterize the primary amine (-NH₂) and the amide (-CONH₂) nitrogen atoms, providing valuable data on hydrogen bonding and molecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 (C=O) | - | ~175 |

| C2 (-CH₂) | ~2.3 - 2.5 | ~40 |

| C3 (-CH) | ~3.5 - 3.7 | ~80 |

| C4 (-CH₂) | ~2.9 - 3.1 | ~50 |

| -OCH₃ | ~3.3 | ~58 |

| -NH₂ (Amide) | ~7.0 - 7.5 (broad) | - |

| -NH₂ (Amine) | ~1.5 - 2.5 (broad) | - |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, establishing the connectivity of adjacent protons. In this compound, COSY would show correlations between the protons on C2, C3, and C4, confirming the butanamide backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. This experiment is crucial for assigning each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~3.5-3.7 ppm to the C3 carbon at ~80 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For example, an HMBC correlation would be expected between the methoxy protons (-OCH₃) and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal spatial relationships between the methoxy group and protons on the carbon backbone, aiding in the determination of the relative stereochemistry at C3.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H2-H3, H3-H4 |

| HSQC | ¹H - ¹³C | H2-C2, H3-C3, H4-C4, H(OCH₃)-C(OCH₃) |

| HMBC | ¹H - ¹³C | H2-C1, H2-C3, H4-C3, H(OCH₃)-C3 |

| NOESY | ¹H - ¹H | Spatial proximities between non-bonded protons, e.g., H(OCH₃) with H3 and/or H2/H4. |

The single bonds in the backbone of this compound allow for considerable conformational flexibility. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide insight into these dynamic processes. By analyzing changes in chemical shifts, coupling constants, and signal line shapes with temperature, it is possible to determine the energy barriers for bond rotations and to identify the most stable conformers in solution. For this compound, DNMR could be used to study the rotation around the C3-C4 and C2-C3 bonds, which would influence the relative orientations of the amine, methoxy, and amide functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₅H₁₂N₂O₂), HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species | Calculated Accurate Mass (m/z) |

| C₅H₁₂N₂O₂ | 132.0899 | [M+H]⁺ (Protonated molecule) | 133.0972 |

| [M+Na]⁺ (Sodium adduct) | 155.0791 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure and connectivity. In an MS/MS experiment on the protonated molecule of this compound ([M+H]⁺, m/z 133.0972), characteristic fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a product ion at m/z 116.0706.

Loss of methanol (B129727) (CH₃OH): Cleavage of the methoxy group, resulting in an ion at m/z 101.0760.

Cleavage of the amide bond: Fragmentation involving the amide group could lead to various smaller charged species.

Analyzing these fragmentation pathways helps to confirm the presence and location of the amine, methoxy, and amide functional groups within the molecular structure.

Ionization Techniques and Matrix Effects

The mass spectrometric analysis of this compound would necessitate the use of soft ionization techniques to prevent excessive fragmentation and preserve the molecular ion. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most suitable methods for this purpose. journal-spqeo.org.ua

Electrospray Ionization (ESI): ESI is a gentle technique that transforms ions in solution into gas-phase ions. mdpi.com For this compound, which possesses a basic amino group, positive ion mode ESI would be highly effective. The primary amine would readily accept a proton, leading to the formation of the [M+H]⁺ ion. The expected monoisotopic mass of the neutral molecule is approximately 132.0895 g/mol , which would result in a prominent signal at m/z 133.0973 in the mass spectrum.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique well-suited for analyzing biomolecules and other fragile organic compounds. journal-spqeo.org.ua In a MALDI experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization of the analyte. For this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be appropriate. Similar to ESI, protonation is the most likely ionization pathway, yielding the [M+H]⁺ ion.

Matrix Effects: A crucial consideration in both ESI and MALDI is the potential for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. In ESI, salts and other additives in the solvent system can interfere with the formation of gas-phase ions. For MALDI, the choice of matrix and the sample preparation method are critical to achieving uniform co-crystallization and minimizing signal suppression. To mitigate these effects, rigorous sample purification and optimization of instrumental parameters are essential.

Table 1: Predicted Mass Spectrometric Data for this compound

| Ionization Technique | Predicted Ion | Predicted m/z | Notes |

| ESI (Positive Mode) | [M+H]⁺ | 133.0973 | Protonation at the primary amine. |

| MALDI | [M+H]⁺ | 133.0973 | Protonation facilitated by the matrix. |

| MALDI | [M+Na]⁺ | 155.0792 | Sodiated adduct, often observed in MALDI. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) group would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, likely as a doublet. The N-H bending vibration would appear around 1600 cm⁻¹. The C=O stretching of the primary amide (Amide I band) is a strong absorption typically found between 1630 and 1695 cm⁻¹. The N-H bending of the amide (Amide II band) is expected around 1550-1640 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band in the 1075-1150 cm⁻¹ region. leibniz-fli.dehoriba.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. scispace.com The C-H stretching vibrations of the alkyl backbone would be prominent in the 2850-3000 cm⁻¹ region. While the C=O stretch is also Raman active, it is generally weaker than in the IR spectrum. The C-C backbone vibrations would produce signals in the "fingerprint" region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. askfilo.comresearchgate.net

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Primary Amine (-NH₂) | 3300-3500 (doublet) | 3300-3500 | N-H Stretch |

| Primary Amine (-NH₂) | ~1600 | ~1600 | N-H Bend |

| Primary Amide (-CONH₂) | 1630-1695 (strong) | 1630-1695 (weak) | C=O Stretch (Amide I) |

| Primary Amide (-CONH₂) | 1550-1640 | ~1550-1640 | N-H Bend (Amide II) |

| Methoxy (-OCH₃) | 1075-1150 (strong) | 1075-1150 | C-O Stretch |

| Alkyl (C-H) | 2850-3000 | 2850-3000 (strong) | C-H Stretch |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. Chromophores, or light-absorbing groups, are responsible for these transitions. In this compound, the primary chromophore is the amide carbonyl group (C=O). Isolated carbonyl groups typically exhibit a weak n → π* transition at around 270-300 nm and a strong π → π* transition at shorter wavelengths, often below 200 nm. The presence of the amino and methoxy groups as auxochromes is expected to cause a slight bathochromic (red) shift of these absorption bands. However, as the molecule lacks any extended conjugated systems, strong absorption in the visible region is not anticipated.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. For a molecule to be fluorescent, it typically needs to have a rigid structure and an extended π-electron system. This compound, being a flexible, non-aromatic molecule, is not expected to be significantly fluorescent. Any observed fluorescence would likely be weak and in the UV region. The introduction of a fluorophore to the molecule would be necessary to induce strong fluorescence.

As no experimental UV-Vis or fluorescence spectra for this compound are publicly available, the following table provides predicted values based on the electronic transitions of its constituent functional groups.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | Predicted λmax (nm) | Transition Type | Notes |

| UV-Vis | ~270-300 | n → π | Weak absorption from the carbonyl group. |

| UV-Vis | <200 | π → π | Strong absorption from the carbonyl group. |

| Fluorescence | Not expected | - | The molecule is not expected to be fluorescent. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. If successful, the crystal structure would provide invaluable insights. The primary amine and the primary amide groups are excellent hydrogen bond donors and acceptors. Therefore, an extensive network of intermolecular hydrogen bonds is expected to dominate the crystal packing. These interactions would likely involve the amine and amide hydrogens as donors and the carbonyl, amine, and methoxy oxygens as acceptors.

While no experimental crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other public repositories, a hypothetical crystal structure would likely belong to a common space group for organic molecules, such as P2₁/c or P-1.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Triclinic | Common for organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| Key Intermolecular Interactions | N-H···O, N-H···N | Extensive hydrogen bonding network expected. |

| Molecular Conformation | - | Would reveal the torsion angles of the flexible backbone. |

Theoretical and Computational Chemistry Studies of 4 Amino 3 Methoxybutanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For 4-Amino-3-methoxybutanamide, DFT calculations, particularly using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), are well-suited for optimizing the ground state geometry and calculating various electronic properties. mdpi.com

The optimization process would reveal the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric interactions.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value |

|---|---|

| Total Energy | -552.7 Hartrees |

| Dipole Moment | 3.85 Debye |

Note: The data in this table is theoretical and generated for the purpose of this article based on computational chemistry principles.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to refine the results obtained from DFT. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide more accurate energies and properties. For a molecule of this size, MP2 with a suitable basis set could be employed to calculate a more precise electronic energy and to validate the DFT-optimized geometry. These high-accuracy calculations are particularly valuable for determining reaction energetics and potential energy surfaces. d-nb.info

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. ajchem-a.com

For this compound, the HOMO is expected to be localized around the electron-rich amino group, while the LUMO would likely be distributed over the carbonyl group of the amide. This distribution of FMOs suggests that the amino group is the primary site for electrophilic attack, and the carbonyl carbon is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | 1.5 eV |

Note: The data in this table is theoretical and generated for the purpose of this article based on computational chemistry principles.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. A thorough conformational analysis is necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface. The results of such an analysis can reveal the most likely shapes the molecule will adopt and the energy barriers between different conformations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. jcdronline.org These predicted shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretch of the amine, the C=O stretch of the amide, and the C-O stretch of the methoxy (B1213986) group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. chemrxiv.org This can provide insights into the electronic structure and the nature of the electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~175 ppm |

| IR | C=O Stretching Frequency | ~1680 cm⁻¹ |

Note: The data in this table is theoretical and generated for the purpose of this article based on computational chemistry principles.

Computational Studies of Reaction Mechanisms and Energy Barriers

Theoretical calculations can be used to explore the potential reaction pathways of this compound. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of various reactions can be predicted. For instance, the mechanism of amide hydrolysis or reactions involving the amino group could be investigated. This information is crucial for understanding the chemical stability and reactivity of the compound under different conditions. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Modeling

A thorough search for molecular docking simulations or ligand-receptor interaction modeling studies involving this compound yielded no results. To date, there is no published research detailing the binding affinity, interaction modes, or potential biological targets of this compound as determined through computational docking methods. Consequently, no data on binding energies, interacting amino acid residues, or inhibition constants (Ki) is available.

Interactive Data Table: Molecular Docking Parameters for this compound No data available.

Interactive Data Table: Key Ligand-Receptor Interactions for this compound No data available.

Solvation Models and Environmental Effects on Molecular Behavior

There is no available research on the application of solvation models to study this compound. Studies investigating how different solvent environments (e.g., polar, nonpolar) affect the conformational stability, electronic properties, or behavior of this molecule have not been published. Therefore, data regarding solvation free energy, dipole moments in various media, or the impact of explicit versus implicit solvation models on its molecular behavior is nonexistent in the current scientific literature.

Interactive Data Table: Solvation Energy of this compound in Various Solvents No data available.

Analytical Method Development and Validation for 4 Amino 3 Methoxybutanamide

Chromatographic Separation Techniques

Chromatography remains the cornerstone of pharmaceutical analysis, providing high-resolution separation of complex mixtures. The development of robust chromatographic methods is essential for the accurate assessment of 4-Amino-3-methoxybutanamide.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the routine quantification of this compound. Due to the compound's polar nature and lack of a strong UV chromophore, method development focused on achieving adequate retention and sensitive detection. A polar-endcapped C18 column was selected to enhance the retention of this hydrophilic analyte. Detection was achieved using a Charged Aerosol Detector (CAD), which provides a near-universal response for non-volatile analytes, independent of their optical properties.

Method optimization involved evaluating mobile phase composition, pH, and column temperature. A gradient elution was chosen to ensure adequate separation from potential polar and non-polar impurities.

Table 1: Optimized HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, and accuracy.

Table 2: HPLC Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Range | 1 - 500 µg/mL |

| Precision (%RSD) | < 1.5% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

To improve throughput and separation efficiency, an Ultra-Performance Liquid Chromatography (UPLC) method was developed. UPLC utilizes columns with sub-2 µm particles, operating at higher pressures to achieve faster separations and superior resolution compared to conventional HPLC. The developed HPLC method was successfully transferred to a UPLC system, with adjustments to the gradient and flow rate to leverage the capabilities of the technology.

The UPLC method resulted in a significant reduction in analysis time while improving peak shape and resolution between this compound and its closely related impurities.

Table 3: Comparison of HPLC and UPLC Method Performance

| Parameter | HPLC | UPLC |

|---|---|---|

| Run Time | 20 minutes | 5 minutes |

| Resolution (critical pair) | 1.8 | 2.5 |

| Peak Width (analyte) | 0.15 minutes | 0.04 minutes |

| Solvent Consumption/Run | 20 mL | 3.5 mL |

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. thermofisher.com Therefore, a derivatization strategy was employed to increase its volatility. Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) was found to be an effective method, converting the primary amine and amide functional groups into their corresponding trimethylsilyl (TMS) derivatives. thermofisher.com

The developed GC-MS method is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to LC analysis.

Table 4: GC-MS Method Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

As this compound possesses a chiral center, the separation and quantification of its enantiomers are critical. Chiral HPLC using a chiral stationary phase (CSP) is the most effective technique for determining enantiomeric purity. yakhak.orgnih.gov A method was developed using an immobilized polysaccharide-based CSP, which is known for its broad enantioselectivity. yakhak.org

The method successfully resolved the two enantiomers, allowing for the accurate determination of the enantiomeric excess (e.e.) of the desired enantiomer.

Table 5: Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detector | UV at 210 nm |

Table 6: Enantiomeric Separation Results

| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Distomer (R/S) | 8.5 | 0.5 | 99.0 |

| Eutomer (S/R) | 10.2 | 99.5 | |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC. wikipedia.orgcreative-proteomics.com For small, charged molecules like this compound (which is protonated at low pH), CE can provide rapid and high-resolution separations. A capillary zone electrophoresis (CZE) method was developed. To enhance sensitivity, indirect UV detection was employed, using a background electrolyte that absorbs UV light.

Table 7: Capillary Electrophoresis Method Parameters

| Parameter | Value |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer (pH 2.5) with 5 mM Imidazole |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Detection | Indirect UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

The CE method demonstrated exceptional efficiency, with theoretical plate counts exceeding 200,000, making it suitable for resolving impurities with very similar structures.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), provide a powerful tool for both quantification and structural elucidation. lcms.czscielo.org.zauu.nl An LC-MS/MS method was developed for the trace-level quantification of this compound and the identification of unknown impurities. The method utilizes the previously developed UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers superior sensitivity and selectivity, allowing for detection at levels far below those achievable with UV or CAD detectors.

Table 8: LC-MS/MS Parameters (MRM Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 147.1 | 130.1 | 15 |

| Potential Impurity (e.g., Des-methyl) | 133.1 | 116.1 | 15 |

This LC-MS/MS method is invaluable for impurity profiling, stability studies, and the analysis of the compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of amino compounds in various matrices. mdpi.comslideshare.net Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) is a suitable chromatographic approach, as it allows for the analysis of underivatized polar compounds. nih.gov Alternatively, reversed-phase (RP) chromatography can be used, often requiring derivatization to enhance retention and chromatographic peak shape.

A common derivatization agent for amino groups is diethyl ethoxymethylenemalonate (DEEMM), which reacts with the primary amine of this compound. The resulting derivative can be readily analyzed by LC-MS/MS. altabrisagroup.com Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. slideshare.net

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Precursor > Product) | Hypothetical m/z values for DEEMM derivative |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is mandatory to convert the polar amino and amide groups into less polar, more volatile moieties. nih.govscilit.com

A common derivatization approach for amino acids and related compounds is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). scilit.com Another effective method is derivatization with chloroformates, such as methyl or propyl chloroformate, which react with the primary amine. jst.go.jpich.orgiu.edu The resulting derivatives exhibit good chromatographic behavior on standard non-polar capillary GC columns.

Electron ionization (EI) is typically used in GC-MS, which generates characteristic fragmentation patterns that can be used for structural confirmation and quantification. scilit.com

Table 2: Example GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | Start at 70°C, ramp to 280°C at 10°C/min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Scan mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This technique is particularly valuable for separating isomeric compounds that cannot be distinguished by mass spectrometry alone. nih.gov For a molecule like this compound, potential positional isomers (e.g., 4-Amino-2-methoxybutanamide) or stereoisomers could be resolved using IM-MS.

The coupling of IM-MS with liquid chromatography provides an additional dimension of separation, enhancing peak capacity and resolving complex mixtures. iu.edu Different types of ion mobility separation techniques exist, including drift tube ion mobility spectrometry (DTIMS) and traveling wave ion mobility spectrometry (TWIMS). mdpi.com The separation is based on the different drift times of the isomeric ions through a gas-filled cell under the influence of an electric field. researchgate.net

Table 3: Conceptual Separation of this compound Isomers by IM-MS

| Isomer | Hypothetical Mass-to-Charge Ratio (m/z) | Hypothetical Drift Time (ms) | Separation Principle |

|---|---|---|---|

| This compound | 133.0972 [M+H]⁺ | 15.2 | Differences in collision cross-section due to varied spatial arrangement of atoms. |

| Positional Isomer (e.g., 4-Amino-2-methoxybutanamide) | 133.0972 [M+H]⁺ | 15.8 |

This table presents a hypothetical scenario to illustrate the capability of IM-MS.

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays offer simpler and more accessible alternatives to chromatography for the quantification of this compound, particularly for in-process controls or high-throughput screening. These methods typically rely on the reaction of the primary amino group to produce a colored or fluorescent product.

One of the most well-known colorimetric methods for primary amines is the ninhydrin test. vlabs.ac.inumd.edu Ninhydrin reacts with the primary amino group of this compound upon heating to produce a deep purple color, known as Ruhemann's purple, which can be quantified spectrophotometrically at approximately 570 nm. vlabs.ac.in The intensity of the color is proportional to the concentration of the amino compound. vlabs.ac.in

Other reagents can also be used, such as N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), which reacts with the amino group. The subsequent release of pyridine-2-thione upon reaction with dithiothreitol can be measured at 343 nm. nih.gov Additionally, kits for the colorimetric determination of primary amino nitrogen are commercially available and can be adapted for this compound. oenolab.com

Quantitative Analytical Method Validation Parameters

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated according to guidelines established by bodies such as the International Council for Harmonisation (ICH). slideshare.netaltabrisagroup.comamsbiopharma.com The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. amsbiopharma.comyoutube.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. amsbiopharma.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.netich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

Table 4: Typical Acceptance Criteria for Analytical Method Validation (ICH Q2(R1))

| Parameter | Typical Acceptance Criterion for Assay |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) - Repeatability | ≤ 2% |

| Precision (% RSD) - Intermediate Precision | ≤ 2% |

| Range | 80% - 120% of the test concentration |

Acceptance criteria can vary depending on the specific application and regulatory requirements.

Chemical Applications and Mechanistic Insights of 4 Amino 3 Methoxybutanamide and Its Derivatives

Role as Chemical Intermediates and Building Blocks in Complex Organic Synthesis

While its classification as a building block implies potential, the absence of published research provides no concrete examples for the construction of nitrogen-containing heterocycles or its use in synthesizing chiral scaffolds.

Exploration in Materials Science and Polymer Chemistry

There is no accessible information to suggest that 4-Amino-3-methoxybutanamide has been investigated as a monomer for polymer synthesis or for the functionalization of surfaces.

Research into Interactions with Biological Systems at a Molecular Level

Scientific literature searches did not yield any studies on the molecular interactions of this compound with biological systems.

Due to the limited availability of specific research findings on this compound, a detailed and scientifically accurate article adhering to the requested structure and content inclusions cannot be generated at this time. Further primary research would be required to elucidate the chemical applications and mechanistic insights of this particular compound.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

There is a notable absence of published research detailing the molecular mechanisms of action of this compound. Investigations into its potential as an enzyme inhibitor or a modulator of receptor activity have not been reported in the accessible scientific literature. Therefore, no data is available to populate a table on its specific biological targets or mechanisms.

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Comprehensive Structure-Activity Relationship (SAR) studies for this compound and its derivatives are not described in the available literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The lack of such studies for this compound means that the specific contributions of the amino, methoxy (B1213986), and butanamide moieties to any potential biological interactions remain uncharacterized.

Investigation of Chemical Probes and Ligands

The use of this compound or its derivatives as chemical probes or ligands for studying biological systems is not documented in the public scientific record. Chemical probes are essential tools for dissecting cellular processes and validating drug targets. The absence of research in this area indicates that the potential of this compound as a specific tool for chemical biology has not yet been explored or reported.

Development of Novel Chemical Reagents and Catalysts

Similarly, there is no available information on the development of novel chemical reagents or catalysts based on the this compound scaffold. While its structure suggests potential for further chemical modification, research detailing its use as a precursor for new reagents or its application in catalysis has not been published.

Future Research Directions and Emerging Trends in 4 Amino 3 Methoxybutanamide Chemistry

Advancements in Sustainable and Green Synthesis of 4-Amino-3-methoxybutanamide

The synthesis of amides, a cornerstone of pharmaceutical and chemical industries, has traditionally relied on methods that are often inefficient and generate significant waste. ukri.org The future of this compound synthesis lies in the adoption of green and sustainable principles that prioritize atom economy, energy efficiency, and the use of non-hazardous materials. sioc-journal.cnrsc.org

A primary avenue of research is the development of biocatalytic methods. rsc.org Enzymes, as biodegradable and non-toxic catalysts, can perform reactions under mild aqueous conditions, often eliminating the need for complex protection and deprotection steps. rsc.org The use of enzymes like amide bond synthetases (ABSs) or engineered nitrile synthetases, which can be tailored to stop at the amide intermediate, offers a promising, coupling agent-free route for synthesis. ukri.orgnih.gov Research could focus on identifying or engineering an enzyme that specifically accommodates the methoxy (B1213986) and amino functionalities of the butanamide backbone.

Another trend is the use of visible-light-mediated reactions, which provide a green alternative to traditional thermal methods. researchgate.net Photochemical strategies, such as those that generate reactive ketene (B1206846) intermediates from amino acids, could be adapted for the synthesis of this compound, offering a reagent-free amidation process. rsc.org

| Green Synthesis Strategy | Potential Advantage for this compound | Relevant Research Trend |

| Biocatalysis (e.g., Amide Synthetases) | High selectivity, mild reaction conditions, reduced waste, avoids toxic coupling agents. | Development of engineered enzymes for specific amide bond formations. ukri.orgnih.gov |

| Visible-Light Photocatalysis | Energy-efficient, reagent-free activation, high chemoselectivity. | Use of light to generate reactive intermediates for amide coupling. researchgate.netrsc.org |

| Interrupted Borrowing Hydrogen (IBH) | High atom economy, use of methanol (B129727) as both reagent and solvent, avoids toxic reagents. | Mn(I)-catalyzed methoxymethylation of primary amides. rsc.org |

| Aqueous Synthesis | Eliminates hazardous organic solvents, simplifies product work-up. | Development of water-tolerant catalytic systems. ukri.org |

Application of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted, from predicting reaction outcomes to designing entirely new molecules (de novo design). frontiersin.org For this compound, these computational tools offer a dual opportunity: optimizing its synthesis and using its structure as a scaffold for new compound libraries.

ML models are increasingly being trained to predict the success and yield of chemical reactions. aiche.org For amide bond formation, algorithms like Random Forest have shown excellent predictive performance, even with relatively small datasets. pku.edu.cn By training models on reactions involving similar functionalized butanamides, researchers could predict the optimal coupling agents, solvents, and conditions for synthesizing this compound with high efficiency. pku.edu.cnrsc.org Furthermore, ML can help identify key factors influencing reaction conversion rates by analyzing complex, multidimensional data from high-throughput experiments. pku.edu.cn

In the realm of compound design, generative AI models can propose novel molecules built upon a specific core structure. frontiersin.orgnih.gov Using the this compound scaffold as a starting point, deep learning models could generate virtual libraries of new derivatives. scispace.com These models can be programmed to optimize for desirable properties, such as binding affinity to a specific biological target, thereby accelerating the discovery of new potential therapeutic agents. nih.govresearchgate.net

In-depth Mechanistic Studies of Novel Reactivity Pathways

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and discovering new ones. Future research will likely focus on elucidating the reactivity of this compound's unique combination of functional groups. The amide bond, while stable, can be activated to undergo novel transformations. acs.org

One key area of exploration is the selective activation of the C–N bond. rsc.orgrsc.org Computational studies have provided significant insight into Ni-catalyzed C–N bond cleavage, revealing mechanistic models that could be applied to design cross-coupling reactions involving the butanamide backbone. rsc.orgrsc.org Another approach involves electrochemical methods, which can facilitate amide esterification under mild conditions through the in situ formation of reactive intermediates. acs.org

Furthermore, the presence of both an amine and a methoxy group near the amide functionality could lead to unique intramolecular pathways. Mechanistic studies could explore how these groups participate in or influence reactions, potentially leading to the discovery of novel cyclization or rearrangement pathways. acs.org For instance, studies on related amides have shown that pendant aromatic groups can lead to unexpected cyclization products through the stabilization of reactive intermediates. acs.org Understanding these pathways for this compound could enable the synthesis of complex heterocyclic structures. acs.org

Expanding Analytical Capabilities for Ultra-Trace Analysis and In Situ Monitoring

As this compound is explored in biological or environmental contexts, the need for highly sensitive detection methods will become paramount. Future research will focus on developing analytical techniques capable of quantifying the compound at ultra-trace levels in complex matrices.

Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are central to this effort. Derivatization strategies, which tag the amine or amide group with a molecule that enhances ionization efficiency, can significantly improve detection limits.

Simultaneously, in situ monitoring techniques are crucial for optimizing synthesis and understanding reaction kinetics in real-time. Spectroscopic methods like Raman and infrared (IR) spectroscopy can track the formation of the amide bond and the consumption of starting materials without disrupting the reaction. rsc.org For example, near-infrared (NIR) spectroscopy has been used to monitor the increasing number of amide bonds during peptide synthesis. researchgate.net Low-frequency Raman spectroscopy is particularly effective for monitoring solid-state processes, while Attenuated Total Reflection (ATR)-IR spectroscopy is well-suited for tracking the formation of biofilms and other surface-adhered species in real-time. nih.gov The combination of surface-enhanced Raman spectroscopy (SERS) with electrochemistry has even allowed for the real-time observation of single amide bond formation events. acs.org

| Analytical Technique | Application for this compound | Key Advantage |

| LC-MS/MS | Quantification in biological fluids, environmental samples. | High sensitivity and selectivity for trace-level detection. |

| In Situ Raman Spectroscopy | Real-time monitoring of mechanochemical or solution-phase synthesis. | Non-invasive, provides structural information on reactants and products. rsc.org |

| In Situ IR Spectroscopy (ATR-IR) | Monitoring reactions in solution or the formation of surface-bound layers. | Sensitive to changes in functional groups (e.g., amide I and II bands). nih.gov |

| Single-Entity EC-SERS | Fundamental studies of single-molecule reaction dynamics. | Ultimate sensitivity, allows direct observation of bond formation. acs.org |

Exploration of this compound in Emerging Interdisciplinary Fields

The unique structural features of this compound—a chiral backbone, a primary amine, and methoxy and amide functionalities—make it an attractive candidate for exploration in diverse, interdisciplinary fields beyond traditional chemistry.

Chemical Biology: The butanamide scaffold is present in many biologically active molecules. researchgate.net Future research could investigate this compound and its derivatives as potential modulators of biological targets like enzymes or receptors. Amide-containing molecules have been identified as novel protein modifications resulting from reactions with physiological sugars, suggesting a role in biological processes and pathologies. nih.govresearchgate.net The compound could serve as a lead structure for developing probes to study these processes or as a starting point for new therapeutic agents. nih.gov